molecular formula C9H11ClN2O B6611792 2-(2-aminoethoxy)benzonitrilehydrochloride CAS No. 263409-83-2

2-(2-aminoethoxy)benzonitrilehydrochloride

Cat. No.: B6611792
CAS No.: 263409-83-2
M. Wt: 198.65 g/mol
InChI Key: SEHKPDYKEZQFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-aminoethoxy)benzonitrile hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an aminoethoxy group attached to a benzonitrile moiety, forming a hydrochloride salt. Its molecular structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-aminoethoxy)benzonitrile hydrochloride typically involves the reaction of 2-chlorobenzonitrile with 2-aminoethanol. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol attacks the electrophilic carbon of the

Properties

IUPAC Name

2-(2-aminoethoxy)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-6-12-9-4-2-1-3-8(9)7-11;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHKPDYKEZQFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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